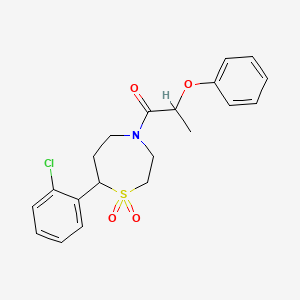

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a complex organic compound that features a thiazepane ring, a phenoxy group, and a chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of 2-chlorophenyl isothiocyanate with a suitable amine to form the thiazepane ring, followed by oxidation to introduce the dioxido groups. The phenoxypropanone moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

Industry: Used in the production of materials with specific chemical and physical properties.

Mécanisme D'action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and biological pathways, which is why it is of interest in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Chlorophenyl)-2-phenoxyethanone: Similar structure but lacks the thiazepane ring.

1-(2-Chlorophenyl)-2-phenoxypropan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

1-(2-Chlorophenyl)-1,4-thiazepane: Similar thiazepane ring but lacks the phenoxypropanone moiety.

Uniqueness

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is unique due to the combination of its thiazepane ring, phenoxy group, and chlorophenyl group. This unique structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for various applications in research and industry.

Activité Biologique

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a thiazepane ring and a chlorinated aromatic moiety, which suggest potential pharmacological properties. Research indicates that it may have applications in treating various medical conditions, particularly in the realm of diabetes management and beyond.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN2O3S, with a molecular weight of approximately 318.82 g/mol. The presence of the thiazepane ring and chlorophenyl group contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN2O3S |

| Molecular Weight | 318.82 g/mol |

| Structural Features | Thiazepane ring, Chlorophenyl moiety |

The primary mechanism of action for this compound involves its role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By blocking the reabsorption of glucose in the kidneys, it promotes glucose excretion in urine, which is beneficial for managing type 2 diabetes.

Biological Activities and Therapeutic Applications

Research has identified several potential therapeutic applications for this compound:

1. Management of Type 2 Diabetes:

- The compound effectively lowers blood glucose levels by inhibiting glucose reabsorption in renal proximal tubules.

- Clinical studies have shown significant reductions in HbA1c levels among patients treated with SGLT2 inhibitors.

2. Cardiovascular Benefits:

- Emerging studies suggest that SGLT2 inhibitors may also have cardiovascular protective effects, reducing the risk of heart failure and improving overall cardiovascular health in diabetic patients.

3. Potential Anti-inflammatory Effects:

- Animal model studies indicate that the compound may exhibit anti-inflammatory properties, which could be beneficial in conditions like chronic kidney disease and obesity-related inflammation.

4. Other Potential Applications:

- Ongoing research is exploring its efficacy in treating conditions such as hypertension and metabolic syndrome due to its impact on renal function and fluid balance.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

Case Study 1: Efficacy in Type 2 Diabetes

A clinical trial involving participants with type 2 diabetes demonstrated that administration of the compound resulted in a significant decrease in fasting plasma glucose levels and improved insulin sensitivity after 12 weeks of treatment.

Case Study 2: Cardiovascular Outcomes

In a cohort study focusing on patients with diabetes at high cardiovascular risk, those treated with SGLT2 inhibitors showed a marked reduction in hospitalization rates for heart failure compared to those receiving standard care.

Propriétés

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4S/c1-15(26-16-7-3-2-4-8-16)20(23)22-12-11-19(27(24,25)14-13-22)17-9-5-6-10-18(17)21/h2-10,15,19H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLIMVMJHJCAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.